molecular formula C28H55P B077139 9-Icosyl-9-phosphabicyclo[3.3.1]nonane CAS No. 13887-00-8

9-Icosyl-9-phosphabicyclo[3.3.1]nonane

Cat. No.: B077139
CAS No.: 13887-00-8
M. Wt: 422.7 g/mol
InChI Key: QBUBJAXSVUKLBJ-UHFFFAOYSA-N
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Description

9-Icosyl-9-phosphabicyclo[331]nonane is an organic phosphorus compound with the molecular formula C28H55P it features an ether bond instead of an ester bond.

Scientific Research Applications

9-Icosyl-9-phosphabicyclo[3.3.1]nonane has several scientific research applications:

    Asymmetric Synthesis and Catalysis: It has been used in asymmetric cyclization and allylic substitution reactions, facilitated by palladium-catalyzed processes.

    Synthesis and Characterization of Novel Compounds: Researchers have explored its steric and electronic properties to develop new chiral phosphines and other derivatives.

    Nanoparticle Synthesis: It has been employed in the synthesis of gold, silver, palladium, and platinum nanoparticles.

    Ligand Synthesis and Coordination Chemistry: It has been used to synthesize novel ligands and explore their coordination properties with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-Icosyl-9-phosphabicyclo[3.3.1]nonane involves the reaction of 1-chlorooctadecane with sodium phosphide in a suitable solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

9-Icosyl-9-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its phosphine form.

    Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphine group. This interaction can facilitate various catalytic processes, including asymmetric synthesis and coordination chemistry. The specific pathways and molecular targets depend on the context of its application, such as the type of reaction or the metal involved in coordination.

Comparison with Similar Compounds

Similar Compounds

    9-Phosphabicyclo[3.3.1]nonane: A similar compound with a different alkyl group attached to the phosphine core.

    9-Borabicyclo[3.3.1]nonane: A related compound used in nanoparticle synthesis.

    3-Aza-7-phosphabicyclo[3.3.1]nonan-9-ones: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

9-Icosyl-9-phosphabicyclo[3.3.1]nonane is unique due to its long icosyl (eicosyl) group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications, such as asymmetric catalysis and nanoparticle synthesis, where these properties can be leveraged to achieve desired outcomes.

Properties

IUPAC Name

9-icosyl-9-phosphabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-29-27-22-20-23-28(29)25-21-24-27/h27-28H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUBJAXSVUKLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065672
Record name 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl-
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Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl-
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CAS No.

13887-00-8
Record name 9-Eicosyl-9-phosphabicyclo[3.3.1]nonane
Source CAS Common Chemistry
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Record name 9-Phosphabicyclo(3.3.1)nonane, 9-eicosyl-
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Record name 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl-
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Record name 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl-
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Record name 9-icosyl-9-phosphabicyclo[3.3.1]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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